molecular formula C6H15ClN2 B11923767 2-(Pyrrolidin-1-yl)ethanamine hydrochloride

2-(Pyrrolidin-1-yl)ethanamine hydrochloride

Cat. No.: B11923767
M. Wt: 150.65 g/mol
InChI Key: PWRSGIITLGNSCQ-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-yl)ethanamine hydrochloride (CAS 93564-22-8) is a high-purity chemical compound offered as a white to light yellow crystalline powder . This molecule, with a molecular formula of C6H15ClN2 and a molecular weight of 150.65, serves as a versatile building block and intermediate in organic synthesis and pharmaceutical research . The pyrrolidine and ethylamine functional groups make it a valuable precursor for constructing more complex nitrogen-containing heterocycles, which are prominent scaffolds in medicinal chemistry . For instance, the pyrrolidine moiety is a common feature in molecules of pharmacological interest, and this compound can be utilized in the synthesis of novel chemical entities for research, such as quinoline-2-carboxamide derivatives explored in neuroscience . Researchers are advised to handle this hygroscopic compound with care, storing it sealed in a cool, dark, and dry place, ideally under inert gas . It is classified as causing skin and serious eye irritation . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C6H15ClN2

Molecular Weight

150.65 g/mol

IUPAC Name

2-pyrrolidin-1-ylethanamine;hydrochloride

InChI

InChI=1S/C6H14N2.ClH/c7-3-6-8-4-1-2-5-8;/h1-7H2;1H

InChI Key

PWRSGIITLGNSCQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrrolidin-1-yl)ethanamine hydrochloride typically involves the reaction of pyrrolidine with ethylene oxide or ethylene chlorohydrin under controlled conditions. The reaction proceeds as follows:

  • Reaction with Ethylene Oxide:

      Reactants: Pyrrolidine and ethylene oxide.

      Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen, at elevated temperatures (around 100-150°C).

      Product: 2-(Pyrrolidin-1-yl)ethanamine.

  • Reaction with Ethylene Chlorohydrin:

      Reactants: Pyrrolidine and ethylene chlorohydrin.

      Conditions: The reaction is conducted in the presence of a base such as sodium hydroxide or potassium carbonate, at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The final product is obtained by reacting the free base (2-(Pyrrolidin-1-yl)ethanamine) with hydrochloric acid to form the hydrochloride salt.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation via strong oxidizing agents such as potassium permanganate or hydrogen peroxide , typically under acidic or neutral conditions. These reactions yield degradation products like amides or carboxylic acids, depending on the oxidant and reaction conditions .

Reduction Reactions

Reduction with agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can convert the compound into secondary amines. The hydrochloride salt form may influence the reaction’s pH and solubility, potentially altering the efficiency of reduction .

Substitution Reactions

The ethanamine group in the compound can participate in nucleophilic substitution reactions , where the amine acts as a nucleophile. For example, reactions with alkylating agents (e.g., alkyl halides) or electrophiles may lead to substituted derivatives. Computational studies (e.g., DFT calculations) suggest that such reactions proceed via transition states with specific energy barriers, influenced by solvent and steric effects .

Mechanistic Insights from Computational Studies

Density functional theory (DFT) calculations indicate that reactions involving pyrrolidine derivatives (e.g., with aliphatic amines) often proceed through nucleophilic attack followed by intramolecular cyclization . For instance, in related systems, the amine group attacks a carbonyl group, forming intermediates that undergo ring closure to yield stable products. These studies highlight the importance of kinetic selectivity over thermodynamic control in determining reaction outcomes .

Comparison of Reaction Conditions

Reaction TypeKey ReagentsConditionsMajor Products
OxidationKMnO₄, H₂O₂Acidic/neutral, 50–100°CAmides, carboxylic acids
ReductionLiAlH₄, NaBH₄Anhydrous solventSecondary amines
SubstitutionAlkyl halides, electrophilesPolar solvents (e.g., ethanol)Substituted ethanamines

Thermodynamic and Kinetic Considerations

Studies on analogous pyrrolidine derivatives reveal that reaction pathways are influenced by solvent effects and steric hindrance . For example, ethanol as a solvent can stabilize transition states, lowering activation energy barriers. Kinetic selectivity often governs product formation, particularly in substitution reactions where competing pathways exist .

Experimental Validation

While direct experimental data for 2-(Pyrrolidin-1-yl)ethanamine hydrochloride is limited, its structural similarity to pyrrolidinone derivatives allows extrapolation of reactivity trends. For instance, the hydrochloride salt’s enhanced solubility may facilitate reactions in aqueous or polar environments, enabling efficient nucleophilic attacks or redox transformations .

Scientific Research Applications

Chemical Properties and Preparation

Molecular Formula : C₆H₁₆Cl₂N₂
Molecular Weight : 179.12 g/mol
Structure : The compound consists of a pyrrolidine ring attached to an ethanamine chain, forming a dihydrochloride salt.

The synthesis typically involves the reaction of pyrrolidine with ethylene oxide or ethylene chlorohydrin under controlled conditions, followed by treatment with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include moderate temperatures (50-100°C), acidic or basic catalysts, and polar solvents like water or ethanol.

Chemistry

2-(Pyrrolidin-1-yl)ethanamine hydrochloride serves as a crucial building block in organic synthesis. It is utilized in the development of complex organic molecules and heterocyclic compounds. Its ability to undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution makes it versatile for synthesizing derivatives with tailored properties.

Biology

Research has indicated that this compound can modulate biological pathways. It acts as a ligand in receptor studies, influencing neurotransmitter dynamics and potentially aiding in the development of treatments for cognitive disorders such as Alzheimer's disease .

Medicine

The compound has been explored for therapeutic applications, particularly as a precursor in drug development. Its derivatives have shown promising results in anticancer activity; for instance, Cu(II) complexes derived from pyrrolidin-1-yl ethanamine exhibited significant binding affinity to DNA and induced cytotoxicity in various cancer cell lines. Furthermore, its neuropharmacological effects suggest potential benefits in treating psychiatric disorders .

Industry

In industrial applications, this compound is used as an intermediate in the production of specialty chemicals. Its properties make it suitable for corrosion inhibition in materials science, showcasing its utility beyond biological applications.

Anticancer Activity

A study by Kumar et al. (2012) demonstrated that Cu(II) complexes derived from 2-(Pyrrolidin-1-yl)ethanamine exhibited significant cytotoxic effects on cancer cells, indicating its potential as an anticancer agent.

Neuropharmacological Effects

Research has shown that this compound influences neurotransmitter dynamics, which may be beneficial for developing treatments for cognitive disorders such as Alzheimer's disease. The modulation of neurotransmitter systems could lead to improved cognitive function in affected individuals .

Material Science Applications

Investigations into the corrosion inhibition properties of complexes involving this compound revealed that they effectively protect mild steel from corrosion. This application highlights its importance in industrial processes beyond just biological uses.

Summary Table of Applications

Application FieldSpecific UseNotable Findings
ChemistryBuilding block for organic synthesisVersatile reactions (oxidation, reduction)
BiologyModulation of biological pathwaysInfluences neurotransmitter dynamics
MedicineAnticancer agent precursorSignificant cytotoxicity in cancer cell lines
IndustryCorrosion inhibitionEffective protection for mild steel

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-1-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and selectivity. The ethanamine chain may also play a role in modulating the compound’s activity by interacting with different functional groups on the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(pyrrolidin-1-yl)ethanamine hydrochloride with structurally related ethanamine derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Indole and Substituted Indole Derivatives

2-(1H-Indol-3-yl)ethanamine Hydrochloride (Tryptamine Hydrochloride)
  • Structure : Indole ring substituted at the 3-position with an ethylamine group.
  • Molecular Formula : C₁₀H₁₃ClN₂.
  • Key Properties : Exhibits anti-plasmodial activity by inhibiting HSP90 via hydrogen bonding to GLU527 and TYR604 residues .
  • Applications : Investigated for antiparasitic and anticancer therapies.
2-(5-Methyl-1H-indol-3-yl)ethanamine Hydrochloride (5-Methyltryptamine Hydrochloride)
  • Structure : Methyl group at the indole 5-position.
  • Molecular Formula : C₁₁H₁₅ClN₂.
  • Key Properties : Higher lipophilicity due to the methyl group; interacts with serotonin receptors. Melting point: 289–292°C .
  • Applications: Studied in neuropharmacology for hallucinogenic and receptor-binding properties.

Comparison Insight : The pyrrolidine substituent in this compound reduces aromaticity compared to indole derivatives, altering binding specificity. Indole derivatives prioritize π-π stacking with protein residues, whereas the pyrrolidine group enables hydrogen bonding and steric interactions .

Imidazole and Benzimidazole Derivatives

2-(1H-Imidazol-1-yl)ethanamine Hydrochloride
  • Structure : Imidazole ring linked to ethylamine.
  • Molecular Formula : C₅H₁₀ClN₃.
  • Key Properties : Acts as a histamine analog; participates in ionic interactions due to the protonated amine.
  • Applications : Used in synthesizing enzyme inhibitors and receptor agonists .
2-(6-Chloro-1H-benzimidazol-2-yl)ethanamine Hydrochloride
  • Structure : Chlorinated benzimidazole core.
  • Molecular Formula : C₉H₁₀Cl₂N₃.
  • Key Properties : Enhanced electron-withdrawing effects from chlorine improve stability in nucleophilic environments. Hydrochloride salt increases aqueous solubility .
  • Applications : Explored in antimicrobial and antiviral drug development.

Comparison Insight : The pyrrolidine ring in this compound offers greater flexibility than the rigid imidazole/benzimidazole cores, enabling adaptation to diverse binding pockets. Chlorine substituents in benzimidazole derivatives enhance electrophilic reactivity, whereas pyrrolidine’s nitrogen enables hydrogen bonding .

Pyridine-Containing Derivatives

2-(1H-Pyrrolo[2,3-c]pyridin-3-yl)ethanamine Dihydrochloride
  • Structure : Pyrrolopyridine fused ring system.
  • Molecular Formula : C₉H₁₃Cl₂N₃.
  • Key Properties : Planar aromatic system facilitates intercalation with nucleic acids.
  • Applications : Investigated for kinase inhibition and nucleic acid targeting .
2-Amino-1-(pyridin-3-yl)ethanone Hydrochloride
  • Structure : Pyridine ring with ketone and amine groups.
  • Molecular Formula : C₇H₁₀ClN₂O.
  • Key Properties : Ketone group introduces polarity; pyridine enables metal coordination.
  • Applications : Intermediate in synthesizing Schiff base ligands and metal complexes .

Comparison Insight : Pyridine-containing derivatives prioritize electronic interactions (e.g., metal coordination), whereas this compound relies on hydrogen bonding and conformational adaptability for biological activity .

Biocidal and Functionalized Derivatives

2-(Decylthio)ethanamine Hydrochloride
  • Structure : Decylthio (-S-C₁₀H₂₁) chain.
  • Molecular Formula : C₁₂H₂₈ClNS.
  • Key Properties : Broad-spectrum biocide with biofilm and corrosion inhibition.
  • Applications : Used in cooling water systems for microbial control .

Comparison Insight : The long alkyl chain in 2-(decylthio)ethanamine enables membrane disruption in microbes, a mechanism absent in this compound, which lacks hydrophobic moieties .

Biological Activity

2-(Pyrrolidin-1-yl)ethanamine hydrochloride, also known as dihydrochloride of 2-(pyrrolidin-1-yl)ethanamine, is a compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound has been implicated in the inhibition of specific protein kinases, which play crucial roles in cellular signaling pathways.

Protein Kinase Inhibition

Research indicates that derivatives of 2-(pyrrolidin-1-yl)ethanamine exhibit significant inhibitory effects on Pim-1 and Pim-2 kinases. For instance, a study demonstrated that the addition of this compound to specific analogues resulted in a nine-fold increase in potency against Pim-1 compared to previous compounds (IC50 = 0.043 μM) . The structure-activity relationship (SAR) analysis revealed that modifications to the compound's side chain significantly influenced its inhibitory potency.

Therapeutic Applications

The compound's biological activity suggests potential therapeutic applications in various fields, including oncology and infectious disease treatment.

Anticancer Activity

Several studies have reported the cytotoxic effects of this compound on cancer cell lines. For example, compounds derived from this structure demonstrated enhanced cytotoxicity against A549 (lung cancer), HL-60 (acute myeloid leukemia), and HeLa (cervical cancer) cells, with GI50 values indicating effective growth inhibition .

Table 1: Cytotoxicity Data for 2-(Pyrrolidin-1-yl)ethanamine Derivatives

CompoundCell LineGI50 (μM)
26A549<0.01
28HL-600.025
22HeLa0.48

Case Studies and Research Findings

Research findings provide insights into the compound's efficacy across different biological contexts.

Study on Antimycobacterial Activity

A study focused on the antimycobacterial properties of derivatives of 2-(pyrrolidin-1-yl)ethanamine showed varying degrees of effectiveness against Mycobacterium tuberculosis. The results indicated that while some derivatives exhibited significant activity, others were less effective, highlighting the importance of structural modifications .

Leishmanicidal Activity

Another investigation assessed the leishmanicidal properties of pyrrolidine-based compounds against Leishmania species. The findings revealed that certain derivatives displayed nanomolar activity against both promastigotes and amastigotes forms, suggesting a promising avenue for treating leishmaniasis while maintaining lower cytotoxicity towards human cells .

Safety and Toxicity

While exploring the therapeutic potentials, it is essential to consider the safety profile of this compound. Toxicological studies are crucial for understanding potential side effects and establishing safe dosage levels for clinical applications.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 2-(Pyrrolidin-1-yl)ethanamine hydrochloride, and how can purity be validated?

  • Methodology : Synthesis typically involves nucleophilic substitution or reductive amination between pyrrolidine and a haloethylamine precursor (e.g., 2-chloroethylamine hydrochloride, as seen in ). Purification may include recrystallization or column chromatography.
  • Characterization : Validate purity using NMR (¹H/¹³C) to confirm the absence of unreacted starting materials, HPLC for quantitative analysis (>98% purity), and mass spectrometry (MS) to verify molecular weight .

Q. How can researchers determine the solubility and stability of this compound in aqueous and organic solvents?

  • Experimental Design : Perform solubility tests in water, ethanol, DMSO, and acetonitrile under controlled pH (e.g., 4–8). Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze using HPLC.
  • Safety Considerations : Follow protocols for hygroscopic compounds (e.g., recommends dry storage and handling under inert gas) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Protocols : Use PPE (gloves, goggles) and work in a fume hood. First-aid measures for inhalation or skin contact include immediate rinsing with water (). Avoid exposure to moisture to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the biological activity of this compound across studies?

  • Data Analysis : Compare experimental conditions (e.g., concentration ranges, cell lines, or assay buffers). Use statistical tools (e.g., ANOVA) to identify outliers. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cellular assays).
  • Case Study : highlights discrepancies in HSP90 inhibition by similar indole-based ethanamine hydrochlorides, resolved via molecular docking and hydrogen-bonding analysis .

Q. What strategies are effective for studying the compound’s interactions with protein targets (e.g., GPCRs or enzymes)?

  • Methodology :

  • In Silico : Perform molecular docking (e.g., AutoDock Vina) to predict binding sites, referencing hydrogen-bonding patterns observed in for HSP90 inhibitors .
  • In Vitro : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics.
  • Structural Biology : Co-crystallize the compound with target proteins for X-ray diffraction analysis (e.g., ’s piperidine derivatives) .

Q. How does pH influence the stability and reactivity of this compound in biological assays?

  • Experimental Design : Conduct stability studies across pH 3–10 using UV-Vis spectroscopy or LC-MS to track degradation products (e.g., free pyrrolidine or ethylamine).
  • Findings : Analogous compounds ( ) show reduced stability in alkaline conditions due to deprotonation of the ammonium group .

Methodological Challenges and Solutions

Q. What analytical techniques are optimal for detecting trace impurities in synthesized batches?

  • Techniques :

  • HPLC-MS : Identify low-abundance byproducts (e.g., ’s nitrophenylethylamine derivatives).
  • ICP-OES : Screen for heavy metal catalysts (e.g., Pd from coupling reactions) .

Q. How can researchers design dose-response studies to minimize off-target effects in cellular models?

  • Best Practices :

  • Use a wide concentration range (1 nM–100 µM) with positive/negative controls.
  • Employ CRISPR knockouts or siRNA silencing to confirm target specificity, as seen in ’s HSP90 inhibition studies .

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